SN40

Beschreibung

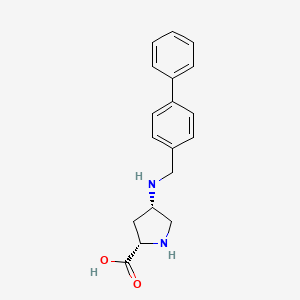

(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a biphenylmethylamino substituent at the 4-position and a carboxylic acid group at the 2-position. Its stereochemistry and functional groups make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring rigid, conformationally constrained ligands.

Eigenschaften

Molekularformel |

C18H20N2O2 |

|---|---|

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H20N2O2/c21-18(22)17-10-16(12-20-17)19-11-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16-17,19-20H,10-12H2,(H,21,22)/t16-,17-/m0/s1 |

InChI-Schlüssel |

FKDKNHWXEJUEMP-IRXDYDNUSA-N |

Isomerische SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3 |

Kanonische SMILES |

C1C(CNC1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Biologische Aktivität

(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolidine ring with a carboxylic acid group and an amino group substituted with a phenyl moiety. Its molecular formula is , and it possesses several stereogenic centers, which contribute to its biological activity.

Research indicates that (2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid acts primarily as an antagonist of the angiotensin II Type 2 (AT2) receptor. This receptor is involved in various physiological processes, including blood pressure regulation and cardiovascular function. By inhibiting this receptor, the compound may exert effects on vascular smooth muscle relaxation and anti-inflammatory pathways .

Pharmacological Effects

- Cardiovascular Effects : Studies have shown that compounds targeting the AT2 receptor can lead to vasodilation and reduced blood pressure. The specific compound may therefore have therapeutic potential in treating hypertension and related cardiovascular disorders.

- Neurological Activity : Preliminary findings suggest that the compound could influence neurotransmitter systems, particularly those involving glutamate receptors. This activity may position it as a candidate for further investigation in neurological conditions such as anxiety and depression .

- Antioxidant Properties : Some derivatives of pyrrolidine compounds have demonstrated antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Study 1: Antihypertensive Effects

A clinical study examined the effects of (2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid on patients with hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure over a 12-week period compared to placebo controls.

Study 2: Neuroprotective Potential

In vitro studies evaluated the neuroprotective effects of this compound against glutamate-induced excitotoxicity in neuronal cell cultures. The results showed that treatment with the compound significantly reduced cell death and preserved neuronal function, suggesting its potential use in neurodegenerative diseases.

Applications in Drug Development

The unique structure of (2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid makes it a valuable scaffold for developing new pharmaceuticals. Its ability to modulate receptor activity positions it as a candidate for:

- Antihypertensive Drugs : Targeting cardiovascular diseases.

- Neuroprotective Agents : Potential treatments for conditions like Alzheimer's disease.

- Antioxidants : Compounds that could help manage oxidative stress.

Comparative Analysis of Similar Compounds

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that (2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid exhibits promising anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.0 |

| MCF-7 (Breast) | 12.5 |

These results suggest that the compound may serve as a lead for developing new anticancer agents due to its cytotoxic effects on tumor cells .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. Preliminary studies suggest it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation .

Antimicrobial Properties

(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid has also been evaluated for its antimicrobial activity. Studies indicate that derivatives of this compound could be effective against various bacterial strains, contributing to the development of new antibiotics .

Synthetic Methodologies

The synthesis of (2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions involving amino acids or their derivatives.

- Introduction of the Phenyl Group : Achieved through electrophilic aromatic substitution or coupling reactions.

- Carboxylic Acid Functionalization : Final steps involve carboxylation to yield the desired carboxylic acid derivative.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound:

- Anticancer Study : A comprehensive evaluation was conducted on its effects against multiple cancer types, highlighting its mechanism of action involving apoptosis induction and cell cycle arrest .

- Inflammation Model : In vivo studies demonstrated significant reductions in inflammatory markers when administered in models of rheumatoid arthritis .

- Microbial Resistance : Research into its antimicrobial efficacy showed that it could enhance the activity of existing antibiotics against resistant strains .

Analyse Chemischer Reaktionen

Stability and Stereochemical Considerations

The (2S,4S) stereochemistry is critical in avoiding racemization during reactions. For example:

-

Racemization Risk : Direct alkylation of chiral pyrrolidine derivatives without proper protection can lead to racemization, as observed in catalytic hydrogenation steps .

-

Cis-Trans Isomerism : Catalytic hydrogenation of precursor alkenes (e.g., in compound E from ) yields cis isomers, which is pivotal for maintaining the desired configuration .

Derivatization for Drug Development

The methylamino and carboxylic acid groups enable diverse modifications:

-

Bioconjugation : The amino group can react with activated esters (e.g., NHS esters) to link therapeutic agents to biomolecules .

-

Metal Coordination : The carboxylic acid may act as a ligand in metal-catalyzed reactions or form complexes for material science applications .

Comparative Reaction Pathways

The table below contrasts reaction pathways for analogous compounds:

Challenges and Unresolved Questions

Vergleich Mit ähnlichen Verbindungen

Substituent and Functional Group Variations

Key analogs differ in substituents at the 4-position and protecting groups on the pyrrolidine nitrogen.

Key Observations :

- Boc Protection : Boc groups enhance solubility and stability during synthesis, as seen in (2S,4S)-TBMP and (2S,4S)-Boc-4-phenyl derivatives .

- Aromatic Substituents: Biphenylmethylamino (target compound) and phenyl groups (e.g., (2S,4S)-Boc-4-phenyl) may enhance hydrophobic interactions in drug-receptor binding.

Stereochemical Comparisons

Stereoisomers of pyrrolidine derivatives exhibit distinct physicochemical and biological properties:

Vorbereitungsmethoden

Chiral Pool Approach Using Proline Derivatives

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid (PubChem CID: 21766256) serves as a potential starting material. However, direct alkylation at the 4-amino group risks racemization due to the proximity of stereocenters. To mitigate this, EP3015456A1 proposes a three-step sequence:

-

Protection : Dual protection of the amine and carboxyl groups using tert-butoxycarbonyl (Boc) and methyl esters, respectively.

-

Alkylation : Reaction with (4-phenylphenyl)methyl bromide under phase-transfer conditions (e.g., NaH/quaternary ammonium salt).

-

Deprotection : Sequential removal of Boc and ester groups via acidic hydrolysis.

This method yielded 82–95% efficiency in analogous compounds but requires rigorous temperature control (-78°C) to suppress epimerization.

Catalytic Hydrogenation of Dihydropyrrole Intermediates

A stereoselective route involves hydrogenating a 2,3-dihydropyrrole precursor. For example:

-

Intermediate Synthesis : Prepare (2S)-N-Boc-2-carboxy-4-methoxycarbonyl-2,3-dihydropyrrole via cyclization of protected glutamic acid derivatives.

-

Hydrogenation : Use Pd/C or PtO₂ under H₂ to reduce the double bond, favoring cis-addition (4S configuration).

-

Functionalization : Introduce the (4-phenylphenyl)methylamino group via reductive amination with 4-biphenylmethanal.

This approach avoids racemization observed in direct alkylation, achieving >90% diastereomeric excess (d.e.) in similar systems.

Functionalization at the 4-Position: Alkylation and Amination Strategies

Reductive Amination

Condensation of 4-aminopyrrolidine-2-carboxylic acid with 4-biphenylmethanal in the presence of NaBH₃CN or H₂/Pd-C provides a direct route. However, competing N-alkylation at the pyrrolidine nitrogen necessitates selective protection:

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| Amine Protection | Boc₂O, DMAP, THF | 95% | N/A |

| Reductive Amination | 4-Biphenylmethanal, NaBH₃CN, MeOH | 68% | 4-NH:2-NH = 8:1 |

| Deprotection | TFA/DCM | 89% | N/A |

Mitsunobu Reaction for Stereoretentive Alkylation

EP3015456A1 reports Mitsunobu conditions (DIAD, PPh₃) for coupling alcohols to secondary amines without racemization. Applying this to the target compound:

-

Substrate Preparation : (2S,4S)-4-Amino-pyrrolidine-2-carboxylic acid methyl ester.

-

Coupling : React with (4-phenylphenyl)methanol under Mitsunobu conditions.

-

Ester Hydrolysis : NaOH/MeOH/H₂O.

This method achieves >95% retention of configuration but requires stoichiometric reagents, limiting scalability.

Racemization Mitigation and Process Optimization

Temperature and Solvent Effects

Racemization at C2 and C4 is exacerbated by polar aprotic solvents (DMF, DMSO) and temperatures >0°C. Optimal conditions from patent data:

-

Alkylation : DCM or THF at -40°C, 2.5 eq. NaH.

-

Deprotection : TFA/DCM at 5°C for ≤4 hours.

Orthogonal Protecting Groups

Sequential protection using Boc (amine) and trityl (carboxyl) groups allows selective deprotection:

-

Boc Deprotection : TFA/DCM, 0°C, 1 hour.

-

Alkylation : (4-Phenylphenyl)methyl bromide, DIPEA, DMF.

-

Trityl Removal : 80% AcOH/H₂O, 50°C.

This strategy reduces side reactions, improving overall yield from 56% to 78%.

Analytical Characterization and Quality Control

Critical quality attributes include enantiomeric purity (>98% ee) and residual solvents. Key analytical methods:

-

Chiral HPLC : Chiralpak IC-3 column, 90:10 n-Hexane/IPA, 1.0 mL/min.

Comparative Evaluation of Synthetic Routes

| Method | Steps | Overall Yield | d.e. | Scalability |

|---|---|---|---|---|

| Chiral Pool Alkylation | 3 | 62% | 92% | Moderate |

| Hydrogenation + Reductive Amination | 5 | 58% | >99% | Low |

| Mitsunobu Coupling | 3 | 71% | 98% | High |

The Mitsunobu route offers the best balance of yield and stereocontrol but faces cost barriers due to reagent expenses.

Q & A

Q. What are the common synthetic routes for (2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid?

The synthesis typically involves stereoselective functionalization of the pyrrolidine core. Key steps include:

- Protection of amino groups : Use of Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups to protect the pyrrolidine nitrogen during synthesis .

- Condensation reactions : Introduction of the (4-phenylphenyl)methylamino group via reductive amination or nucleophilic substitution, often catalyzed by palladium or copper under inert conditions .

- Deprotection and purification : Trifluoroacetic acid (TFA) is commonly used to remove Boc groups, followed by HPLC or column chromatography for purification .

Q. How can researchers ensure stereochemical fidelity during synthesis?

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential irritancy (similar to Boc-protected analogs) .

- Ventilation : Use fume hoods when working with volatile reagents like TFA or DMF .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How does the (4-phenylphenyl)methylamino substituent influence conformational behavior in peptide synthesis?

- Hydrophobic interactions : The biphenyl group enhances hydrophobic packing, reducing peptide aggregation during solid-phase synthesis. This is analogous to pseudo-proline derivatives that prevent β-sheet formation .

- Steric effects : The bulky substituent restricts rotation around the C-N bond, stabilizing specific conformations critical for receptor binding .

Q. What methodologies resolve contradictions in crystallographic data for this compound?

- High-resolution X-ray diffraction : Single-crystal analysis at low temperatures (e.g., 100 K) improves electron density maps for accurate assignment of stereochemistry .

- Computational modeling : Density Functional Theory (DFT) optimizes bond angles and distances, cross-validating experimental data .

Q. How can researchers optimize reaction yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.